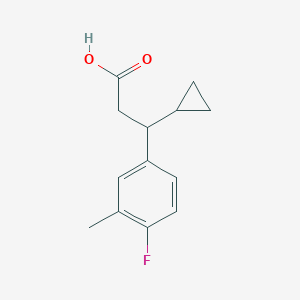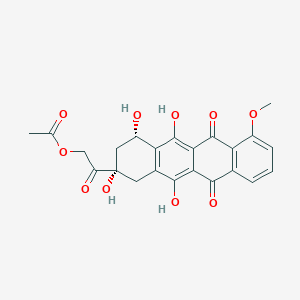
3-环丙基-3-(4-氟-3-甲基苯基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid is an organic compound with the molecular formula C13H15FO2 It is characterized by the presence of a cyclopropyl group and a 4-fluoro-3-methylphenyl group attached to a propanoic acid backbone
科学研究应用
3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Fluoro-Methylphenyl Group: This step involves the use of fluorinated aromatic compounds, which can be synthesized through electrophilic aromatic substitution reactions.
Coupling with Propanoic Acid: The final step involves coupling the cyclopropyl and fluoro-methylphenyl intermediates with propanoic acid using esterification or amidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the fluoro-methylphenyl group, potentially converting it to a hydroxy-methylphenyl group.
Substitution: The aromatic ring can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Cyclopropanone derivatives.
Reduction: Hydroxy-methylphenyl derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
作用机制
The mechanism of action of 3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity. The fluoro-methylphenyl group can enhance the compound’s binding affinity and selectivity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
- 3-Cyclopropyl-3-(4-chloro-3-methylphenyl)propanoic acid
- 3-Cyclopropyl-3-(4-bromo-3-methylphenyl)propanoic acid
- 3-Cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid
Comparison:
- Uniqueness: The presence of the fluoro group in 3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its chloro, bromo, and methoxy analogs.
- Reactivity: The fluoro derivative may exhibit different reactivity patterns in substitution and addition reactions due to the electron-withdrawing nature of the fluoro group.
- Applications: The specific properties of the fluoro derivative make it more suitable for certain applications, such as in medicinal chemistry, where fluorine substitution can improve drug efficacy and metabolic stability.
属性
IUPAC Name |
3-cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c1-8-6-10(4-5-12(8)14)11(7-13(15)16)9-2-3-9/h4-6,9,11H,2-3,7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETKBLLILUCYPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CC(=O)O)C2CC2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640543 |
Source


|
| Record name | 3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017330-08-3 |
Source


|
| Record name | 3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)







![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)



